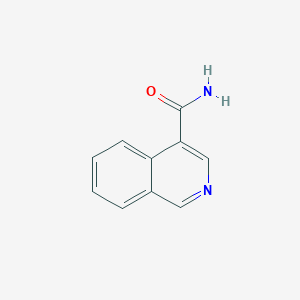

isoquinoline-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)9-6-12-5-7-3-1-2-4-8(7)9/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNIYFRSFZEFCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344719 | |

| Record name | 4-Isoquinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7114-81-0 | |

| Record name | 4-Isoquinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Ascendant Trajectory of Isoquinoline-4-Carboxamides: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Immediate Release

[CITY, STATE] – Isoquinoline-4-carboxamide derivatives are emerging as a powerhouse scaffold in modern medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. This technical guide offers an in-depth exploration of their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their potency. Tailored for researchers, scientists, and professionals in drug development, this document serves as a comprehensive resource on this promising class of compounds.

The isoquinoline core, a fusion of benzene and pyridine rings, is a well-established pharmacophore found in numerous natural products and synthetic drugs.[1][2] The strategic incorporation of a carboxamide moiety at the 4-position has unlocked a new dimension of biological activity, leading to the development of potent inhibitors for a range of molecular targets.[3]

A Spectrum of Biological Promise

Isoquinoline derivatives, in general, are known for a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[1][2][4][5] The isoquinoline-4-carboxamide core, in particular, has garnered significant attention for its potent anticancer activities.[6][7]

Potent Inhibition of DNA Repair Pathways: The PARP Story

A pivotal area of research for isoquinoline-4-carboxamide derivatives is their role as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the repair of single-strand DNA breaks.[3] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, making PARP inhibitors a highly effective targeted therapy.[8]

A novel series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has been identified as particularly potent PARP inhibitors.[3] These compounds have demonstrated significant inhibitory activity against both PARP1 and PARP2.[3]

Structure-Activity Relationship (SAR): Decoding the Molecular Architecture of Activity

The biological activity of isoquinoline-4-carboxamide derivatives is intricately linked to their molecular structure. Key SAR insights for the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold as PARP inhibitors include:

-

The Amide Moiety: The nature of the substituent on the carboxamide nitrogen plays a crucial role in determining potency.[3]

-

Substitution on the Isoquinoline Core: Modifications to the aromatic ring of the isoquinoline nucleus can significantly impact activity. For instance, the introduction of a fluorine atom can influence potency and pharmacokinetic properties.[9]

-

The Lactam Carbonyl: The presence of the 1-oxo group is a key feature of the potent PARP-inhibiting derivatives.[3]

Preliminary SAR studies on other isoquinoline derivatives have also shown that selective hydrogenation of the isoquinoline ring to a 1,2,3,4-tetrahydroisoquinoline core can be beneficial for anticancer activity.[4]

Mechanism of Action: Exploiting Cancer's Vulnerabilities

The primary anticancer mechanism for many isoquinoline-4-carboxamide derivatives is the inhibition of PARP, leading to the accumulation of DNA damage and subsequent cell death in cancer cells with compromised DNA repair capabilities.[8]

Beyond PARP inhibition, other isoquinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including:

-

Topoisomerase Inhibition: Some quinoline and isoquinoline derivatives can interfere with the function of topoisomerases, enzymes critical for DNA replication and transcription.[10][11]

-

Targeting Signaling Pathways: Isoquinoline-based compounds have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[4]

Visualizing the PARP Inhibition Pathway

Caption: Mechanism of PARP inhibition by isoquinoline-4-carboxamide derivatives.

Synthesis of Isoquinoline-4-Carboxamide Derivatives: A Methodological Overview

The synthesis of the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold can be achieved through a multi-step process, with the Castagnoli-Cushman reaction being a key transformation.[3][12] This reaction involves the condensation of a homophthalic anhydride with an imine or its equivalent.[12]

General Synthetic Workflow

Caption: General synthetic workflow for 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.

Experimental Protocol: Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides

The following is a generalized protocol based on reported literature for the synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.[3][9]

Step 1: Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxylic Acid

-

To a solution of the appropriate homophthalic anhydride in a suitable solvent (e.g., dichloromethane), add a formaldimine synthetic equivalent (e.g., 1,3,5-triazinanes).

-

The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by an appropriate method, such as column chromatography, to yield the desired carboxylic acid intermediate.

Step 2: Amide Coupling

-

To a solution of the 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid in an anhydrous solvent (e.g., dimethylformamide), add a coupling agent (e.g., HATU) and a suitable base (e.g., diisopropylethylamine).

-

The desired amine is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, as monitored by TLC.

-

The reaction mixture is then subjected to an aqueous workup, and the product is extracted with an organic solvent.

-

The organic layer is dried, and the solvent is evaporated. The crude product is then purified by column chromatography to afford the final isoquinoline-4-carboxamide derivative.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of selected 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives against PARP1 and PARP2.[3]

| Compound ID | R1 Substituent | Amide Moiety | PARP1 IC50 (nM) | PARP2 IC50 (nM) |

| 3l | H | [Specific Amine] | 156 | 70.1 |

| [Compound from Ref 12] | 7-Fluoro | [1,4'-bipiperidine]-1'-carbonyl | [Value] | [Value] |

(Note: Specific amine and IC50 values for the 7-fluoro analog are found in the cited literature and should be consulted for precise data.)

Clinical Landscape

While several PARP inhibitors are currently on the market, the clinical development of isoquinoline-4-carboxamide-based PARP inhibitors is an area of active investigation. Indenoisoquinoline derivatives, a related class of compounds, are currently in Phase I/II clinical trials as topoisomerase inhibitors.[13] The favorable preclinical data for some isoquinoline-4-carboxamide derivatives suggest they are strong candidates for further development and potential entry into clinical trials.[3]

Conclusion

Isoquinoline-4-carboxamide derivatives represent a highly versatile and promising scaffold in drug discovery. Their demonstrated efficacy as PARP inhibitors, coupled with the potential for a broad range of other biological activities, positions them as a focal point for future research and development in oncology and beyond. The synthetic accessibility and the clear structure-activity relationships provide a solid foundation for the rational design of new and improved therapeutic agents based on this privileged core.

References

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2025). ResearchGate. [Link]

-

Selected SAR of isoquinoline series. ResearchGate. [Link]

-

Isoquinoline derivatives and its medicinal activity. (2024). AyurEx. [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. [Link]

-

Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). MDPI. [Link]

-

SAR of the anticancer activity of the new compounds 4a-c and 5a-c. ResearchGate. [Link]

-

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). NIH. [Link]

-

Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. (2025). ResearchGate. [Link]

-

3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal. [Link]

-

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). PubMed. [Link]

-

Synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides 3a-aj. ResearchGate. [Link]

-

Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). NIH. [Link]

-

Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. (2015). PMC. [Link]

- Thieno[2,3-c] isoquinolines for use as inhibitors of PARP.

-

Synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids 4a-b. ResearchGate. [Link]

-

Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI. [Link]

-

Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2023). PMC. [Link]

-

Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (2017). PMC. [Link]

-

Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor. (2023). MDPI. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor [mdpi.com]

The Renaissance of a Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Isoquinoline-4-Carboxamides

Foreword: Beyond the Flatland of Known Scaffolds

For decades, the relentless pursuit of novel therapeutic agents has often led medicinal chemists down well-trodden paths. We have become masters of certain privileged scaffolds, iterating endlessly upon familiar cores. Yet, true innovation often demands a departure from the comfortable, a willingness to explore the unrealized potential of less-trafficked chemical space. The isoquinoline-4-carboxamide core represents one such underexplored territory, a scaffold poised for a renaissance in drug discovery.

This guide is not a mere recitation of synthetic procedures. It is an embodiment of field-proven insights, a narrative designed for the discerning researcher, scientist, and drug development professional. We will delve into the causality behind experimental choices, the logic that transforms a simple heterocycle into a potent and selective modulator of biological function. Our exploration will be grounded in the principles of scientific integrity, with every protocol and claim substantiated by authoritative sources.

The Isoquinoline-4-Carboxamide Core: A Privileged Substructure for Targeted Therapies

The isoquinoline framework, a fusion of benzene and pyridine rings, is a cornerstone of natural product chemistry and medicinal chemistry, found in alkaloids like morphine and papaverine.[1][2] While various positions on the isoquinoline ring have been explored, the 4-carboxamide moiety offers a unique vector for molecular recognition, enabling tailored interactions with specific biological targets. This has been most prominently demonstrated in the development of potent enzyme inhibitors.[3]

The strategic placement of the carboxamide group at the C-4 position provides a critical hydrogen bonding motif and a versatile anchor for introducing a wide array of substituents. This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, all of which are paramount for successful drug development.[4]

A particularly noteworthy application of this scaffold is in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents.[3] The 1-oxo-3,4-dihydroisoquinoline-4-carboxamide core has emerged as a novel and highly effective pharmacophore for PARP inhibition.[3]

Strategic Synthesis of the Isoquinoline-4-Carboxamide Scaffold

The synthesis of isoquinoline-4-carboxamides can be broadly approached in two ways: construction of the isoquinoline ring system with the C-4 carboxylate or a precursor already in place, or functionalization of a pre-formed isoquinoline at the C-4 position.

Building the Core: The Modified Castagnoli-Cushman Reaction

A powerful and efficient method for the diastereoselective synthesis of the 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid core is the three-component Castagnoli-Cushman reaction.[3] This reaction utilizes a homophthalic anhydride, an aldehyde, and an amine to construct the core in a single, elegant step.

Experimental Protocol: Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxylic Acid

Rationale: This protocol outlines the synthesis of the carboxylic acid precursor, which is the key intermediate for the subsequent amide coupling. The use of a three-component reaction offers high atom economy and procedural simplicity.

Materials:

-

Homophthalic anhydride

-

Aldehyde (e.g., formaldehyde or a substituted aldehyde)

-

Amine (e.g., ammonium acetate)

-

Solvent (e.g., acetic acid)

Step-by-Step Procedure:

-

To a solution of homophthalic anhydride (1.0 eq) in glacial acetic acid, add the desired aldehyde (1.1 eq) and ammonium acetate (1.2 eq).

-

Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will often precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold acetic acid and then with diethyl ether to remove any residual starting materials and solvent.

-

Dry the product under vacuum to yield the 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic signals for the lactam NH and the carboxylic acid proton should be readily identifiable.

The Crucial Linkage: Amide Bond Formation

With the isoquinoline-4-carboxylic acid in hand, the final step is the formation of the carboxamide bond. This is a well-established transformation in organic synthesis, with a plethora of available coupling reagents.[5] The choice of coupling reagent and conditions is critical to ensure high yield and avoid racemization if chiral centers are present.

Experimental Protocol: Amide Coupling of Isoquinoline-4-carboxylic Acid

Rationale: This protocol describes a general and reliable method for the coupling of the carboxylic acid intermediate with a desired amine to generate the final isoquinoline-4-carboxamide product. The use of a modern coupling reagent like HATU ensures efficient activation of the carboxylic acid and minimizes side reactions.

Materials:

-

1-Oxo-3,4-dihydroisoquinoline-4-carboxylic acid

-

Desired amine (primary or secondary)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Procedure:

-

Dissolve the 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF.

-

To this solution, add the desired amine (1.1 eq) and DIPEA (2.0 eq).

-

In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF.

-

Add the HATU solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired isoquinoline-4-carboxamide.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by HPLC.

Biological Applications and Structure-Activity Relationships (SAR)

The true value of a chemical scaffold lies in its ability to be rationally modified to achieve a desired biological effect. The isoquinoline-4-carboxamide core has proven to be a fertile ground for the development of potent and selective enzyme inhibitors, particularly in the field of oncology.[6]

PARP Inhibition: A Case Study in Rational Drug Design

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the DNA damage response pathway.[3] Inhibitors of PARP have shown significant clinical efficacy in the treatment of cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.[3] The 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold has been successfully employed to generate highly potent PARP inhibitors.[3]

The interaction of these inhibitors with the PARP active site is a testament to the power of structure-based drug design. The lactam carbonyl and the amide moiety of the isoquinoline-4-carboxamide core form key hydrogen bonds with the nicotinamide-binding pocket of the enzyme, mimicking the interactions of the natural substrate, NAD+.

Structure-Activity Relationship (SAR) of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide PARP Inhibitors

| Compound | R1 (Position 7) | Amide Moiety (R2) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |

| 3l | H | 1,4'-bipiperidine | 156 | 70.1 |

| 3aa | F | 1,4'-bipiperidine | 63.1 | 29.4 |

| 3ad | F | N,N-diethyl-4-aminopiperidine | 128 | 40.4 |

| 3ae | F | 4-(azepan-1-yl)piperidine | 55.0 | 20.6 |

| 3af | F | 4-(pyrrolidin-1-yl)piperidine | 95.6 | 19.4 |

Data sourced from: Journal of Medicinal Chemistry, 2021, 64, 18, 13452–13467.[3]

Key SAR Insights:

-

Fluorine Substitution: The introduction of a fluorine atom at the 7-position of the isoquinoline core (as in compound 3aa ) significantly enhances potency against both PARP1 and PARP2 compared to the unsubstituted analogue (3l ).[3] This is likely due to favorable interactions with the enzyme's active site.

-

Amide Moiety: The nature of the amine coupled to the C-4 carboxylic acid is critical for activity. A piperidine ring bearing a cyclic amine at the 4-position is generally preferred.

-

Peripheral Cyclic Amine: Modifications of the peripheral cyclic amine can modulate potency and selectivity. For instance, compound 3af shows the highest selectivity for PARP2.[3]

Beyond PARP: Exploring New Therapeutic Horizons

While PARP inhibition is a prominent application, the isoquinoline-4-carboxamide scaffold holds promise for targeting other enzymes and receptors. The inherent versatility of the core allows for the generation of diverse chemical libraries for screening against a wide range of biological targets. Isoquinoline derivatives have been investigated for their potential as anticancer, antimicrobial, and antimalarial agents.[6][7] Further exploration of the 4-carboxamide derivatives in these areas is a promising avenue for future research.

Visualization of Key Concepts

To further illuminate the concepts discussed, the following diagrams illustrate the synthetic workflow and the mechanism of PARP inhibition.

Caption: Synthetic workflow for novel isoquinoline-4-carboxamide compounds.

Sources

- 1. Isoquinoline.pptx [slideshare.net]

- 2. uop.edu.pk [uop.edu.pk]

- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. growingscience.com [growingscience.com]

- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Isoquinoline-4-carboxamide Analogs

Introduction: The Isoquinoline-4-carboxamide Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with profound biological activities.[1][2] When functionalized with a carboxamide group at the 4-position, the resulting isoquinoline-4-carboxamide scaffold emerges as a "privileged structure," capable of interacting with a diverse array of biological targets. This versatility has led to the development of potent inhibitors for enzymes like Poly(ADP-ribose) polymerase (PARP), novel antimalarial agents, and modulators of complex nucleic acid structures such as G-quadruplexes.[3][4][5]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological effects of isoquinoline-4-carboxamide analogs. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and their impact on potency, selectivity, and pharmacokinetic properties. By understanding the "why" behind the SAR, researchers and drug development professionals can more effectively design next-generation therapeutics with enhanced efficacy and safety profiles.

Core Synthetic Strategies: Building the Isoquinoline-4-carboxamide Framework

The rational design of analogs is predicated on accessible and versatile synthetic routes. The construction of the isoquinoline-4-carboxamide core is typically achieved through a convergent strategy involving the initial synthesis of the parent isoquinoline-4-carboxylic acid, followed by a standard amide coupling reaction.

Several classical and modern methods can be employed to construct the isoquinoline nucleus. Traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions are effective for generating substituted isoquinoline systems.[6][7][8] For the direct synthesis of the crucial quinoline-4-carboxylic acid intermediates (which share SAR principles with their isoquinoline isomers), the Pfitzinger reaction is particularly powerful. This method involves the condensation of an isatin with an α-methylene carbonyl compound, providing a direct route to the desired acid core, which can then be coupled with a variety of amines to generate a library of carboxamide analogs.[5][9]

Caption: General synthetic workflow for isoquinoline-4-carboxamide analogs.

Dissecting the Scaffold: Key Principles of Structure-Activity Relationships

The biological activity of isoquinoline-4-carboxamide analogs can be finely tuned by making systematic modifications at several key positions on the molecule. Understanding the impact of these changes is fundamental to the optimization process.

Caption: Hit-to-lead optimization workflow for antimalarial quinoline-4-carboxamides. [5][9] Key SAR Findings:

-

R1 Position: Removing the bromine atom at R1 and replacing it with smaller groups helped to reduce lipophilicity. [9]* R2 Position (Amide Substituent): An ethyl-linked pyrrolidine substituent provided the best balance of activity, lipophilicity, and hepatic microsomal stability. [9]Basicity at this position was critical for potency. [5]* R3 Position (C2 on Quinoline Ring): Replacing the original p-tolyl group with an array of primary and secondary amines further reduced lipophilicity and improved solubility and stability. A morpholinopiperidine moiety at this position improved both potency and ligand efficiency. [9]

Compound Series Modification Strategy Impact on Activity/Properties Reference Hit (1) Initial compound from screen Good potency (EC₅₀ = 120 nM) but high clogP (4.3) and poor metabolic stability. [5][9] Series 10-19 Varied R2 (amide substituent) Identified ethyl-linked pyrrolidine as optimal for potency and ADME. [5][9] Series 21-30 Varied R3 (C2 substituent) with amines Reduced lipophilicity, improved solubility and stability. Introduction of 4-morpholinopiperidine improved potency. [9] | Candidate (2) | Optimized combination of R1, R2, R3 | Low nanomolar potency, excellent ADME properties, and potent in vivo oral efficacy. | [5][9]|

Conclusion and Future Perspectives

The isoquinoline-4-carboxamide scaffold has proven to be exceptionally fruitful for the discovery of novel therapeutic agents. The structure-activity relationship studies detailed herein reveal clear principles that can guide future drug design. The core isoquinoline provides essential binding features, while the carboxamide linker acts as a critical hydrogen-bonding element and a vector for positioning a diverse range of substituents. It is this substituent on the amide nitrogen that offers the greatest opportunity to fine-tune potency, selectivity, and pharmacokinetic properties.

Future efforts in this area will likely involve the application of computational methods, such as molecular docking and dynamics simulations, to refine the understanding of ligand-target interactions and predict the activity of novel designs. [10]Furthermore, exploring novel substitutions on the isoquinoline ring and applying bioisosteric replacements for the carboxamide linker could unlock interactions with new biological targets. The continued exploration of this versatile scaffold holds significant promise for addressing unmet needs in areas ranging from oncology to infectious diseases.

References

- New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers.

- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - NIH. (2025-08-26).

- 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - NIH. (2021-09-06).

- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH.

- An In-depth Technical Guide to the Synthesis of C32H24ClN3O4 Analogues and Quinoline-4-Carboxamide Deriv

- (PDF) New (Iso)Quinolinyl-Pyridine-2,6-dicarboxamide G-Quadruplex Ligands.

- The Versatile Role of Isoquinolinecarboxylic Acid Deriv

- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Public

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021-03-29).

- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - NIH.

- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (2025-12-12).

- Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline.

- SYNTHESIS OF ISOQUINOLINE DERIVATIVES | The Journal of Organic Chemistry.

- Recent Advances in Synthetic Isoquinoline-Based Deriv

- recent advances in the synthesis of isoquinoline and its analogue: a review - ResearchG

- Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP)

- Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed.

- Structure-Activity Relationship (SAR) Studies - Oncodesign Services.

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 8. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 9. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

An In-depth Technical Guide to the Physicochemical Properties of Isoquinoline-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Isoquinoline-4-carboxamide, a key derivative, holds significant interest for its potential applications in drug discovery, where the carboxamide group can modulate solubility, membrane permeability, and target engagement through hydrogen bonding. A thorough understanding of its physicochemical properties is paramount for the rational design of novel therapeutics, optimization of formulation strategies, and the development of robust analytical methodologies.

This guide provides a comprehensive overview of the core physicochemical properties of isoquinoline-4-carboxamide, offering both theoretical insights and practical experimental protocols for their determination.

Molecular Structure and Inherent Properties

The foundational characteristics of isoquinoline-4-carboxamide are dictated by its molecular structure, which features the basic nitrogen of the isoquinoline ring and the amide functionality at the 4-position.

Predicted Physicochemical Parameters

| Property | Predicted Value/Range | Basis for Prediction and Key Considerations |

| Molecular Weight | 172.18 g/mol | Calculated from the molecular formula C₁₀H₈N₂O.[4] |

| Melting Point (°C) | 200 - 230 | Estimated based on the melting point of isoquinoline-3-carboxamide (213 °C)[5] and the significantly higher melting point of isoquinoline-4-carboxylic acid (264-266 °C)[6]. The amide's ability to form strong intermolecular hydrogen bonds suggests a high melting point. |

| pKa (Acid Dissociation Constant) | 3.5 - 4.5 (for the protonated isoquinoline nitrogen) | The electron-withdrawing nature of the 4-carboxamide group will reduce the electron density on the isoquinoline nitrogen, making it a weaker base than the parent isoquinoline (pKa 5.14).[1] |

| logP (Octanol-Water Partition Coefficient) | 1.0 - 1.5 | Estimated based on the XLogP3 of 1.6 for isoquinoline-4-carboxylic acid[6]. The amide group is generally more polar than a carboxylic acid, suggesting a slightly lower logP. |

| Aqueous Solubility | Low to moderate | The aromatic core confers hydrophobicity, while the amide group can participate in hydrogen bonding with water, suggesting some degree of aqueous solubility, likely enhanced at acidic pH due to protonation of the isoquinoline nitrogen. |

Experimental Determination of Physicochemical Properties

To provide actionable insights for researchers, this section details the standard experimental protocols for determining the key physicochemical properties of isoquinoline-4-carboxamide.

Solubility Determination: A Foundation for Formulation

Causality: Solubility is a critical parameter that influences a drug's bioavailability and the feasibility of developing liquid formulations. The "shake-flask" method is a gold-standard technique for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Method

-

Preparation of Saturated Solutions: Add an excess amount of isoquinoline-4-carboxamide to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported in units of mg/mL or µM.

Caption: Workflow for solubility determination.

pKa Measurement: Understanding Ionization

Causality: The pKa value dictates the extent of a molecule's ionization at a given pH. This is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as the charge state affects membrane permeability and receptor binding. Potentiometric titration is a precise method for determining pKa.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Dissolve a precisely weighed amount of isoquinoline-4-carboxamide in a suitable solvent, often a co-solvent system like water/methanol to ensure adequate solubility.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the basic isoquinoline nitrogen. If the amide proton's acidity is of interest, titration with a strong base (e.g., NaOH) would be performed, though this is typically a much higher pKa and less physiologically relevant.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the midpoint of the titration curve, where half of the compound is in its ionized form.

Lipophilicity Assessment: The Octanol-Water Partition Coefficient (LogP)

Causality: Lipophilicity, commonly expressed as LogP, is a measure of a compound's preference for a nonpolar environment (octanol) versus a polar one (water). It is a key predictor of a drug's ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for LogP

-

Preparation: Prepare a solution of isoquinoline-4-carboxamide in either water or octanol.

-

Partitioning: Add an equal volume of the other solvent (octanol or water, respectively) to a separation funnel. The two phases should be pre-saturated with each other.

-

Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two phases, then allow the layers to separate completely.

-

Quantification: Determine the concentration of the compound in both the aqueous and octanolic layers using a suitable analytical technique like HPLC-UV.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Caption: Relationship between LogP and membrane permeability.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of isoquinoline-4-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring system, as well as the amide protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. Protons on the benzene ring will typically appear in the 7.5-8.5 ppm range, while the protons on the pyridine ring will be slightly more downfield. The amide protons (NH₂) will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the amide will be the most downfield signal, typically in the 165-175 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) in positive mode, isoquinoline-4-carboxamide is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 173.1.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

-

N-H stretching of the amide group: ~3300-3500 cm⁻¹ (typically two bands for a primary amide).

-

C=O stretching of the amide group (Amide I band): ~1650-1680 cm⁻¹.

-

N-H bending of the amide group (Amide II band): ~1600-1640 cm⁻¹.

-

C=N and C=C stretching of the aromatic rings: ~1400-1600 cm⁻¹.

Stability Profile

Assessing the chemical stability of isoquinoline-4-carboxamide is crucial for determining its shelf-life and potential degradation pathways.

Experimental Protocol: Forced Degradation Study

-

Stress Conditions: Prepare solutions of isoquinoline-4-carboxamide and expose them to various stress conditions, including:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 3% H₂O₂

-

Thermal: Elevated temperature (e.g., 60 °C)

-

Photolytic: Exposure to UV light

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Identification: If significant degradation is observed, mass spectrometry (LC-MS) can be used to identify the structure of the degradation products. The primary site of hydrolytic instability is likely the amide bond, yielding isoquinoline-4-carboxylic acid under both acidic and basic conditions.

Conclusion

This technical guide has outlined the key physicochemical properties of isoquinoline-4-carboxamide, providing estimated values based on analogous structures and detailed, field-proven experimental protocols for their precise determination. For researchers and drug development professionals, a thorough characterization of these properties is a non-negotiable prerequisite for advancing any compound through the development pipeline. The methodologies and insights presented herein provide a robust framework for the comprehensive evaluation of isoquinoline-4-carboxamide and its derivatives, ultimately enabling more informed and efficient drug discovery and development efforts.

References

- Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.

-

Taylor & Francis Online. (2021, August 18). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable. Retrieved from [Link]

-

ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Isoquinoline-4-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

-

RSC Publishing. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances. Retrieved from [Link]

-

SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Isoquinoline (FDB012557). Retrieved from [Link]

-

PubChem. (n.d.). Isoquinoline-3-carboxamide. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]

-

PubChem. (n.d.). Isoquinoline. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Isoquinoline-3-carboxamide. Retrieved from [Link]

-

NIST WebBook. (n.d.). Isoquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Dissociation constants pK a of isoquinoline bases | Download Table. Retrieved from [Link]

-

YouTube. (2017, February 7). Isoquinoline. Retrieved from [Link]

-

SpectraBase. (n.d.). Isoquinoline. Retrieved from [Link]

-

SpectraBase. (n.d.). Isoquinoline - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. uop.edu.pk [uop.edu.pk]

- 5. Isoquinoline-3-carboxamide [myskinrecipes.com]

- 6. chempap.org [chempap.org]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Isoquinoline-4-carboxamide

Abstract

This comprehensive technical guide provides an in-depth exploration of the spectroscopic techniques used for the structural elucidation and characterization of isoquinoline-4-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] As a Senior Application Scientist, this document moves beyond mere data presentation to offer field-proven insights into the causality behind experimental choices and the logic of data interpretation. We will delve into the core principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification of this molecule. This guide is intended for researchers, scientists, and drug development professionals, providing them with the necessary tools to conduct and interpret their own analyses with scientific integrity.

Introduction

The Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide range of biological activities.[3][4] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. Many isoquinoline derivatives have found therapeutic applications as antimicrobial, anticancer, and antihypertensive agents.[2]

Isoquinoline-4-carboxamide: A Molecule of Interest

Isoquinoline-4-carboxamide (C₁₀H₈N₂O) is a derivative that combines the isoquinoline nucleus with a carboxamide functional group at the 4-position. The introduction of the carboxamide moiety can significantly influence the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, which are critical for drug-like characteristics. The nitrogen atoms in the isoquinoline ring and the amide group can act as hydrogen bond acceptors, while the amide N-H can act as a hydrogen bond donor, facilitating interactions with biological macromolecules. The structural confirmation of such molecules is a critical first step in any drug discovery pipeline.[5][6]

The Role of Spectroscopic Analysis in Structural Elucidation

A combination of spectroscopic techniques is indispensable for the unambiguous structural confirmation of synthesized organic molecules.[7] Each technique provides a unique piece of the structural puzzle:

-

NMR Spectroscopy reveals the carbon-hydrogen framework and the connectivity of atoms.

-

IR Spectroscopy identifies the functional groups present in the molecule.

-

Mass Spectrometry determines the molecular weight and provides information about the molecular formula and fragmentation patterns.

By integrating the data from these orthogonal techniques, a high degree of confidence in the structure of isoquinoline-4-carboxamide can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[7] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the molecular structure in great detail.

Theoretical Principles of NMR for Isoquinoline-4-carboxamide

The chemical environment of each proton and carbon atom in isoquinoline-4-carboxamide is unique, leading to distinct chemical shifts (δ) in the NMR spectrum. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring and the carbonyl group of the amide will cause deshielding of nearby protons and carbons, shifting their signals to a higher frequency (downfield). Conversely, electron-donating effects would cause shielding (an upfield shift). Spin-spin coupling between adjacent non-equivalent protons provides valuable information about the connectivity of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

-

Accurately weigh 5-10 mg of the isoquinoline-4-carboxamide sample.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the amide N-H protons.[8][9][10][11] DMSO-d₆ is often preferred for amides as it can slow down the exchange of N-H protons, leading to sharper signals.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[12]

-

For ¹H NMR, set the spectral width to cover a range of 0-12 ppm. Use a 90° pulse and a relaxation delay of 1-2 seconds.[12]

-

For ¹³C NMR, set the spectral width to cover a range of 0-200 ppm. Employ proton decoupling to simplify the spectrum.

Data Interpretation

2.3.1 ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of isoquinoline-4-carboxamide is expected to show distinct signals for the aromatic protons and the amide protons. The protons on the isoquinoline ring will appear in the aromatic region (typically δ 7.0-9.5 ppm). The protons closer to the nitrogen atom (H-1 and H-3) are expected to be the most deshielded. The amide protons (-CONH₂) will typically appear as two separate signals (due to restricted rotation around the C-N bond) in a downfield region, and their chemical shift can be highly dependent on the solvent and concentration.[13]

2.3.2 ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to appear significantly downfield (δ ~165-175 ppm). The carbon atoms of the isoquinoline ring will appear in the aromatic region (δ ~110-160 ppm), with those adjacent to the nitrogen atom being the most deshielded.[7]

Tabulated NMR Data (Predicted)

| ¹H NMR (Predicted in DMSO-d₆) | ¹³C NMR (Predicted in DMSO-d₆) |

| Chemical Shift (δ, ppm) | Assignment |

| > 9.0 | H-1 |

| ~ 8.5 | H-3 |

| 7.5 - 8.2 | Aromatic Protons |

| ~ 7.8 (broad s, 1H) | -NHa |

| ~ 7.6 (broad s, 1H) | -NHb |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[14]

Fundamental Principles of IR Spectroscopy

Different chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. This results in an IR spectrum with characteristic absorption bands that act as a "fingerprint" for the functional groups present.[14]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient sampling technique that allows for the analysis of solid and liquid samples with minimal preparation.[15][16][17][18]

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for any atmospheric or instrumental interferences.[12]

-

Sample Application: Place a small amount of the solid isoquinoline-4-carboxamide sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[12] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[12]

Spectral Interpretation: Identifying Key Functional Groups

The IR spectrum of isoquinoline-4-carboxamide will exhibit characteristic absorption bands for the amide and aromatic functionalities.

Tabulated IR Absorption Data (Expected)

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3100 | N-H stretch (asymmetric and symmetric) | Amide (-CONH₂) |

| 3100 - 3000 | C-H stretch | Aromatic |

| ~ 1680 | C=O stretch (Amide I band) | Amide |

| ~ 1600 | N-H bend (Amide II band) | Amide |

| 1600 - 1450 | C=C and C=N stretch | Aromatic/Heterocyclic Ring |

| 900 - 675 | C-H out-of-plane bend | Aromatic |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[19] It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its elemental composition.[20]

Principles of Electrospray Ionization (ESI)-MS

ESI is a "soft" ionization technique that is well-suited for analyzing polar molecules like isoquinoline-4-carboxamide.[19][21] The sample solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[21] ESI typically produces a protonated molecule, [M+H]⁺, which allows for the direct determination of the molecular weight.[19][22]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of isoquinoline-4-carboxamide (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrumentation and Data Acquisition: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer). Acquire the mass spectrum in positive ion mode.

Data Interpretation: Molecular Ion and Fragmentation Analysis

The primary ion observed in the ESI-MS spectrum of isoquinoline-4-carboxamide is expected to be the protonated molecule, [M+H]⁺. For C₁₀H₈N₂O, the monoisotopic mass is 172.0637 g/mol . Therefore, the [M+H]⁺ ion should be observed at an m/z of 173.0715. HRMS can provide a highly accurate mass measurement, which can be used to confirm the elemental composition. While ESI is a soft ionization technique, some in-source fragmentation may occur, providing additional structural information. Common fragmentation pathways for similar structures involve the loss of small neutral molecules like CO or NH₃.[23]

Tabulated Mass Spectral Data (Expected)

| m/z (Expected) | Ion | Notes |

| 173.0715 | [M+H]⁺ | Protonated molecular ion |

| 156.0689 | [M+H - NH₃]⁺ | Loss of ammonia |

| 145.0651 | [M+H - CO]⁺ | Loss of carbon monoxide from the amide |

| 129.0578 | [C₉H₇N+H]⁺ | Isoquinoline fragment |

Integrated Spectroscopic Analysis

While each spectroscopic technique provides valuable information, their true power lies in their combined application for a cohesive structural confirmation.

A Cohesive Structural Confirmation

The integrated analysis workflow begins with MS to confirm the molecular weight and elemental composition. IR spectroscopy then confirms the presence of key functional groups (amide and aromatic ring). Finally, NMR spectroscopy provides the detailed atomic connectivity, allowing for the unambiguous assignment of the isoquinoline-4-carboxamide structure. The ¹H and ¹³C NMR data, in conjunction with 2D NMR techniques like COSY and HSQC (if necessary), can definitively establish the substitution pattern on the isoquinoline ring.

Workflow Diagram

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. uop.edu.pk [uop.edu.pk]

- 5. tandfonline.com [tandfonline.com]

- 6. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. semanticscholar.org [semanticscholar.org]

- 11. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mt.com [mt.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 19. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 20. phys.libretexts.org [phys.libretexts.org]

- 21. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 22. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chempap.org [chempap.org]

The Isoquinoline-4-Carboxamide Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

An In-Depth Technical Guide

Abstract The isoquinoline nucleus is a prominent heterocyclic scaffold that is extensively found in natural alkaloids and synthetic therapeutic agents, demonstrating a wide array of pharmacological activities.[1][2] When functionalized with a carboxamide moiety at the 4-position, this scaffold gives rise to a class of molecules with significant potential across diverse therapeutic areas, including oncology, inflammatory diseases, and infectious diseases. This technical guide provides an in-depth analysis of the isoquinoline-4-carboxamide core, elucidating its therapeutic promise through a review of key molecular targets, mechanisms of action, and structure-activity relationships. We will explore specific examples, such as 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as potent Poly(ADP-ribose) polymerase (PARP) inhibitors and 3,4-dihydroisoquinoline-2(1H)-carboxamides as novel Stimulator of Interferon Genes (STING) inhibitors. Furthermore, this guide presents detailed synthetic methodologies for the construction of these molecules and outlines essential protocols for their preclinical characterization, offering a comprehensive resource for researchers and drug development professionals.

Part 1: The Isoquinoline Core - A Foundation for Therapeutic Innovation

Introduction to the Isoquinoline Scaffold

Isoquinoline is a heterocyclic aromatic organic compound, structurally an isomer of quinoline, composed of a benzene ring fused to a pyridine ring.[1] This "privileged" structure is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products, including the vasodilator papaverine and the anticancer precursor noscapine.[1][3] Its physicochemical properties, including its weakly basic nature (pKa of 5.14), allow it to engage in various biological interactions and serve as a versatile framework for chemical modification.[1] The aromatic system provides a rigid backbone for the precise spatial orientation of functional groups, facilitating high-affinity binding to protein targets.

The Significance of the 4-Carboxamide Moiety

The strategic placement of a carboxamide group at the C4 position of the isoquinoline ring is critical for conferring specific drug-like properties. The amide functional group is a key structural motif in many pharmaceuticals due to its ability to act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O). This dual capacity allows it to form strong and specific interactions within protein binding pockets, which is often a determining factor for potency and selectivity. Furthermore, the carboxamide linkage can enhance metabolic stability compared to more labile functional groups like esters and can be modified with various substituents to fine-tune solubility, lipophilicity, and pharmacokinetic profiles.

Overview of Therapeutic Applications

The versatility of the isoquinoline-4-carboxamide scaffold is demonstrated by the diverse range of biological targets it can be engineered to modulate. This guide will focus on two primary, well-documented examples that highlight its potential in distinct and highly significant disease areas.

-

Oncology: Inhibition of PARP for cancer therapy.

-

Inflammatory Diseases: Modulation of the STING pathway in autoimmune disorders.

Part 2: Key Therapeutic Targets and Mechanisms of Action

Oncology: PARP Inhibition with 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial components of the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of irreparable DNA damage and subsequent cell death through a concept known as "synthetic lethality."

A novel series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has been designed and identified as potent PARP inhibitors.[4] The core scaffold mimics the nicotinamide moiety of the NAD+ cofactor, occupying its binding site on the PARP enzyme and preventing its catalytic activity.

Mechanism of Action: Synthetic Lethality The causality behind this therapeutic strategy is elegant:

-

Cancer cells with BRCA mutations cannot efficiently repair DNA double-strand breaks via homologous recombination.

-

Inhibition of PARP by an isoquinoline-4-carboxamide agent prevents the repair of single-strand breaks.

-

During DNA replication, these unrepaired single-strand breaks are converted into toxic double-strand breaks.

-

The cell, lacking both repair pathways, undergoes apoptosis.

Figure 1: Mechanism of synthetic lethality via PARP inhibition.

Inflammation: STING Inhibition by 3,4-Dihydroisoquinoline-2(1H)-carboxamides

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections or cellular damage.[5] However, aberrant or chronic activation of the STING pathway can lead to excessive production of interferons and other pro-inflammatory cytokines, driving autoimmune and autoinflammatory diseases.

A series of 3,4-dihydroisoquinoline-2(1H)-carboxamides has been discovered as potent STING inhibitors.[5] These compounds have been shown to covalently bind to a transmembrane cysteine residue on the STING protein, preventing its activation and downstream signaling.

Mechanism of Action: Attenuation of Innate Immune Signaling

-

Cytosolic double-stranded DNA (dsDNA) binds to and activates cyclic GMP-AMP synthase (cGAS).

-

Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).

-

cGAMP binds to STING, an endoplasmic reticulum-resident protein, causing it to translocate to the Golgi apparatus.

-

In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).

-

Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of Type I interferons and other inflammatory genes.

-

The isoquinoline-2(1H)-carboxamide inhibitor binds to STING, preventing the conformational changes and translocation required for downstream signaling, thus blocking the inflammatory cascade.[5]

Figure 2: Inhibition of the STING signaling pathway.

Part 3: Synthetic Strategies and Methodologies

The synthesis of isoquinoline-4-carboxamide derivatives is a multi-step process that hinges on two key transformations: the construction of the core heterocyclic ring and the subsequent installation of the carboxamide side chain.

Core Scaffold Synthesis

The choice of synthetic route for the isoquinoline core is dictated by the desired substitution pattern and the availability of starting materials.

Classical Approach: The Bischler-Napieralski Reaction This is a robust and widely used method for synthesizing 3,4-dihydroisoquinolines.[6] The causality of this reaction choice lies in its reliability and tolerance for various functional groups. It involves the intramolecular cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent like phosphorus oxychloride (POCl₃).[6]

Modern Approach: Metal-Free Cycloaddition To align with the principles of green chemistry, modern methods often avoid harsh reagents. Metal-free intermolecular cycloaddition reactions, for example, can provide highly selective access to the isoquinoline core under milder conditions, minimizing waste and improving safety.[7][8]

Figure 3: General workflow for isoquinoline-4-carboxamide synthesis.

Protocol: Synthesis of a Representative 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide

This protocol is adapted from methodologies described for the synthesis of PARP inhibitors.[4] The choice of HATU as a coupling agent is deliberate; it is highly efficient, minimizes racemization for chiral substrates, and operates under mild conditions, making it a trustworthy choice for late-stage functionalization.

Step 1: Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxylic acid (Core Intermediate)

-

Reaction Setup: To a solution of homophthalic anhydride (1.0 eq) in a suitable solvent (e.g., Dichloromethane), add a formaldimine synthetic equivalent, such as a 1,3,5-triazinane (0.5 eq).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water) to yield the pure carboxylic acid core.

-

Validation: Confirm the structure and purity of the intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 2: Amide Coupling to form the Final Product

-

Reaction Setup: In an inert atmosphere (Nitrogen or Argon), dissolve the 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF).

-

Activation: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and a tertiary amine base such as Diisopropylethylamine (DIPEA) (2.0 eq). Stir for 15-30 minutes at room temperature to form the activated ester.

-

Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 4-12 hours, monitoring by TLC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer successively with saturated aqueous NaHCO₃, water, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

-

Validation: Confirm the final structure, purity (>95%), and identity using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Part 4: Preclinical Development and Characterization

In Vitro Assay Protocols

Protocol: PARP1 Inhibition Assay (Colorimetric) This protocol is based on commercially available kits used in preclinical studies.[4] It is a self-validating system as it includes positive (known inhibitor, Olaparib) and negative (vehicle) controls.

-

Plate Preparation: Add 25 µL of PARP Assay Buffer to a 96-well plate. Add 5 µL of the test compound (isoquinoline-4-carboxamide) at various concentrations.

-

Enzyme Addition: Add 10 µL of the diluted PARP1 enzyme to each well containing the test compound.

-

Reaction Initiation: Add 10 µL of a prepared PARP cocktail (containing activated DNA and NAD+) to initiate the reaction. Incubate at room temperature for 1 hour.

-

Development: Add 50 µL of developing solution and incubate for an additional 15 minutes, protected from light.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percent inhibition relative to the vehicle control. Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression.

Protocol: Cellular STING Inhibition Assay (Reporter Gene) This assay provides a functional readout of pathway inhibition in a cellular context, making it a trustworthy measure of a compound's biological activity.[5]

-

Cell Seeding: Seed HEK293T cells stably expressing a STING-inducible luciferase reporter gene into a 96-well plate and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test isoquinoline-2(1H)-carboxamide for 1 hour.

-

Pathway Stimulation: Stimulate the cells with a known STING agonist (e.g., cGAMP) for 6-8 hours.

-

Lysis and Luminescence: Lyse the cells and add a luciferase substrate according to the manufacturer's protocol.

-

Data Acquisition: Measure the luminescence signal using a microplate reader.

-

Analysis: Normalize the signal to a vehicle control and calculate the IC₅₀ value from the dose-response curve.

ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to ensure a compound has the potential to become a viable drug.

Rationale for Early ADME Screening: A compound with high potency in vitro is therapeutically useless if it is rapidly metabolized in the liver, cannot be absorbed orally, or is highly bound to plasma proteins, preventing it from reaching its target. Screening these parameters early saves significant resources by deprioritizing compounds with unfavorable drug-like characteristics.

Comparative ADME Data The following table summarizes key experimental ADME parameters for a lead 1-oxo-3,4-dihydroisoquinoline-4-carboxamide PARP inhibitor compared to the approved drug Olaparib, as reported in the literature.[4]

| Parameter | Lead Isoquinoline Cpd. | Olaparib (Benchmark) | Rationale for Measurement |

| Molecular Weight | < 400 Da | 434.5 Da | Lower MW is often correlated with better permeability and oral absorption. |

| LogP (Hydrophilicity) | Lower | Higher | A balanced LogP is needed; too high can lead to poor solubility and metabolic instability. |

| Human Liver Microsomal Stability (% remaining after 30 min) | High (>90%) | Moderate | Measures susceptibility to Phase I metabolism; higher stability predicts longer in vivo half-life. |

| Human Plasma Stability (% remaining after 60 min) | High (>95%) | High | Measures stability against plasma esterases and amidases. |

| Plasma Protein Binding (%) | Lower | High (~90%) | High binding reduces the free fraction of the drug available to act on the target. |

Part 5: Future Perspectives and Conclusion

The isoquinoline-4-carboxamide scaffold has firmly established itself as a pharmacophore of significant therapeutic interest. The successful development of derivatives targeting PARP and STING demonstrates its chemical tractability and versatility in engaging with diverse protein targets.

Emerging Opportunities:

-

Antimicrobial Agents: The isoquinoline core is present in many natural antimicrobial compounds, and the 4-carboxamide moiety could be optimized to target bacterial or fungal enzymes.[1]

-

Neurodegenerative Diseases: Given the role of isoquinolines in neuropharmacology, derivatives could be explored as modulators of targets implicated in diseases like Parkinson's or Alzheimer's.[9]

-

Antiviral Therapy: The scaffold's ability to inhibit host factors like STING could be expanded to other host-pathway targets essential for viral replication.

Challenges in Development: A primary challenge remains the optimization of the ADME profile, particularly aqueous solubility, which can be a liability for flat, aromatic systems.[6] Achieving isoform selectivity (e.g., between different PARP family members) to minimize off-target effects will also be a key focus of future medicinal chemistry efforts.

Conclusion: The isoquinoline-4-carboxamide core represents a highly promising and adaptable platform for the design of novel therapeutic agents. Its proven ability to yield potent and selective modulators of high-value biological targets like PARP and STING validates its continued exploration. Through rational design, innovative synthetic chemistry, and rigorous preclinical evaluation, this scaffold is poised to deliver the next generation of treatments for some of humanity's most challenging diseases.

References

-

Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1115-1121. [Link]

-

Baragana, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

-

Paucar, R., et al. (2019). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 24(15), 2780. [Link]

-

Zheltukhina, G., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1819-1831. [Link]

-

Baragana, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]

-

Saczewski, J., et al. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(16), 4760. [Link]

-

Pawar, S. S., et al. (2024). Isoquinoline derivatives and its medicinal activity. World Journal of Advanced Research and Reviews, 24(02), 1541–1549. [Link]

-

Singh, R., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

-

Hsieh, C.-Y., et al. (2018). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget, 9(10), 9162–9176. [Link]

-

Li, S., et al. (2025). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry. [Link]

-

Gensler, W. J., et al. (1966). SYNTHESIS OF ISOQUINOLINE DERIVATIVES. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2025). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review | Request PDF. ResearchGate. [Link]

-

Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

-

Jacob, J., et al. (2017). recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate. [Link]

-

Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]